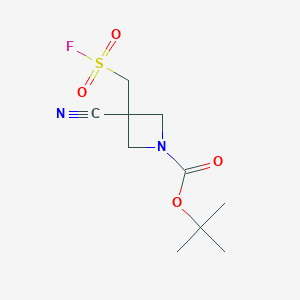

![molecular formula C10H11NO4S B2959110 4-[(Allylamino)sulfonyl]benzoic acid CAS No. 790271-03-3](/img/structure/B2959110.png)

4-[(Allylamino)sulfonyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

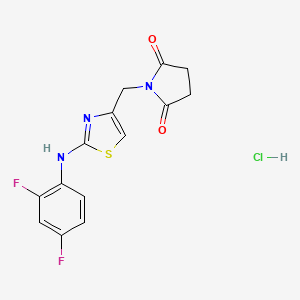

4-[(Allylamino)sulfonyl]benzoic acid (ABSA) is an organic compound with a molecular formula of C10H11NO4S . It is also known as Allyl sulfamide benzoic acid and is an allylamino derivative of benzoic acid. ABSA has been utilized in several scientific studies as a precursor molecule to several biological compounds, including sulfonamides and hydrazone derivatives.

Synthesis Analysis

ABSA can be synthesized through an amidation reaction between benzene sulfonic acid and allylamine. The product can be characterized by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry.Molecular Structure Analysis

The molecular structure of ABSA is represented by the InChI code: 1S/C10H11NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13) .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like ABSA are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution .Scientific Research Applications

Environmental Fate and Toxicology of Perfluoroalkyl Acids

Perfluoroalkyl acids, including derivatives similar to 4-[(Allylamino)sulfonyl]benzoic acid, have wide applications in industrial and consumer products. Recent studies have focused on the developmental toxicity of these compounds, particularly perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), due to their persistence and widespread prevalence in humans. Research suggests potential hazards to human health from the developmental effects of PFOS and PFOA, prompting further investigations to support risk assessments of perfluorinated organic chemicals (Lau et al., 2004).

Antioxidant Capacity and Chemical Reactions

The antioxidant capacity of compounds like 4-[(Allylamino)sulfonyl]benzoic acid can be studied through ABTS/PP decolorization assays. This research elucidates the reaction pathways underlying the antioxidant capacity, highlighting the formation of coupling adducts with specific antioxidants and their oxidative degradation. Such insights are crucial for understanding the antioxidant properties and applications of these compounds (Ilyasov et al., 2020).

Biological Activities and Preclinical Importance

N-sulfonylamino azinones, a category encompassing 4-[(Allylamino)sulfonyl]benzoic acid, have garnered interest for their broad biological activities. These include diuretic, antihypertensive, anti-inflammatory, and anticancer properties. The competitive AMPA receptor antagonist based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise for treating neurological disorders such as epilepsy and schizophrenia, highlighting the therapeutic potential of these compounds (Elgemeie et al., 2019).

Environmental Biodegradation of Polyfluoroalkyl Chemicals

The environmental persistence and toxic profiles of polyfluoroalkyl chemicals, related to 4-[(Allylamino)sulfonyl]benzoic acid derivatives, pose significant challenges. Research into their microbial degradation in the environment is crucial for evaluating their fate and effects. This review presents the most updated knowledge on biodegradation pathways, defluorination potential, and the identification of novel degradation intermediates, which is essential for assessing the environmental impact of these chemicals (Liu & Avendaño, 2013).

Mechanism of Action

Sulfonamides, which ABSA is a derivative of, are competitive antagonists of p-amino-benzoic acid (PABA), the compound essential for the synthesis of folic acid, which is essential for bacterial growth and reproduction . Sulfonamides reversibly block the synthesis of folic acid, thus having a bacteriostatic effect .

properties

IUPAC Name |

4-(prop-2-enylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCFJTWULJOLDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Allylamino)sulfonyl]benzoic acid | |

CAS RN |

790271-03-3 |

Source

|

| Record name | 4-[(prop-2-en-1-yl)sulfamoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)

![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)

![2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B2959039.png)

![3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2959044.png)

![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2959045.png)

![1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione](/img/structure/B2959048.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2959049.png)